Tert-butyl (2-hydroxy-1-(pyridin-2-YL)ethyl)carbamate
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Overview
Description
tert-Butyl N-[2-hydroxy-1-(pyridin-2-yl)ethyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound features a tert-butyl group, a hydroxyethyl group, and a pyridinyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination and Carboxylation: One common method involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Curtius Rearrangement: This involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate, which rearranges to form the carbamate.
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyridinyl group can undergo reduction to form a piperidine derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like NaH (Sodium hydride).
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various alkyl or aryl carbamates.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions .
Biology:
- Acts as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine:
- Used in the synthesis of drugs that target specific enzymes or receptors, particularly in cancer and neurological research .
Industry:
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Hydroxy Group: Participates in hydrogen bonding and can act as a nucleophile in various reactions.
Pyridinyl Group: Can coordinate with metal ions and participate in π-π interactions.
tert-Butyl Group: Provides steric hindrance, affecting the reactivity and stability of the compound.
Comparison with Similar Compounds
tert-Butyl (2-hydroxy-1-phenylethyl)carbamate: Similar structure but with a phenyl group instead of a pyridinyl group.
tert-Butyl (3-hydroxypyridin-2-yl)carbamate: Similar structure but with a hydroxypyridinyl group at a different position.
tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate: Similar structure but with a phenylpropanol group.
Uniqueness:
- The presence of the pyridinyl group in tert-butyl N-[2-hydroxy-1-(pyridin-2-yl)ethyl]carbamate makes it unique, offering specific coordination chemistry and reactivity that are not present in its analogs.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-1-pyridin-2-ylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10(8-15)9-6-4-5-7-13-9/h4-7,10,15H,8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIQSQVGUPTBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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